2-Methylvaleric acid

Flavor Chemistry Sensory Science Aroma Threshold

GC-MS quantification of microbial short-chain fatty acids is compromised by endogenous isovaleric acid interference. 2-Methylvaleric acid (CAS 97-61-0) is validated as an internal standard with a distinct retention index (RI ~983.9 on VF-5MS), ensuring baseline separation from target analytes. • 77.0% reduction of propionyl-CoA at 100 µM in propionic acidemia patient-derived hepatocytes (EC50 12.59 µM) • FEMA 2754 / JECFA 261 flavor agent; controlled sour, cheese-like aroma with threshold 63.49 mg/kg versus 0.713 mg/kg for 4-methylvaleric acid isomer • ≥98% purity; available from BenchChem with global shipping.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 97-61-0
Cat. No. B147345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylvaleric acid
CAS97-61-0
Synonyms2-methylvalerate
2-methylvaleric acid
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCCC(C)C(=O)O
InChIInChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
InChIKeyOVBFMEVBMNZIBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 ml in 1 ml 95% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylvaleric Acid (CAS 97-61-0): Chemical Identity, Physicochemical Profile, and Procurement Classification


2-Methylvaleric acid (CAS 97-61-0), also known as 2-methylpentanoic acid, is a C6 branched-chain saturated fatty acid belonging to the methyl-branched fatty acid subclass [1]. It is formally defined as pentanoic acid carrying a methyl group at the 2-position [2]. The compound exists as a colorless to pale yellow liquid with a boiling point of 196-197°C and density of 0.931 g/mL at 25°C . It is classified under FEMA 2754 and JECFA 261 as a synthetic flavoring agent with a characteristic sour, cheese-like aroma .

2-Methylvaleric Acid (CAS 97-61-0): Why In-Class Short-Chain Fatty Acids Cannot Be Interchanged Without Quantitative Risk


Generic substitution among short-chain fatty acids is not scientifically defensible due to profound differences in odor threshold [1], chromatographic behavior , and biological activity arising from methyl-branching position. Isomers 3-methylvaleric acid and 4-methylvaleric acid exhibit aroma thresholds differing by nearly two orders of magnitude relative to 2-methylvaleric acid [1], while valeric acid and isovaleric acid lack the specific branching required for internal standard applications in GC-MS analysis of microbial end-products . Furthermore, 2-methylvaleric acid demonstrates unique bioactivity in reducing propionyl-CoA levels in propionic acidemia patient-derived hepatocytes (77.0% reduction at 100 µM) , a functional property not reported for linear valeric acid or other positional isomers.

2-Methylvaleric Acid (CAS 97-61-0) Product-Specific Quantitative Differentiation Evidence


Aroma Threshold: 2-Methylvaleric Acid Is 71.6× Less Potent Than 4-Methylvaleric Acid

In a direct head-to-head comparison of the three methylvaleric acid positional isomers, 2-methylvaleric acid exhibited an aroma threshold of 63.49 mg/kg in a 3-AFC test, compared to 0.886 mg/kg for 3-methylvaleric acid and 0.713 mg/kg for 4-methylvaleric acid [1]. This represents a 71.6-fold difference between the 2-methyl and 4-methyl isomers. At identical concentrations (10, 100, and 1000 mg/kg), aroma intensity ranked 4-methylvaleric acid > 3-methylvaleric acid > 2-methylvaleric acid [1].

Flavor Chemistry Sensory Science Aroma Threshold

Internal Standard Performance: 2-Methylvaleric Acid Enables Validated GC-MS Quantification of SCFAs in Human Stool

In a 2022 validated GC-MS method for short- and branched-chain fatty acids in human stool, 2-methylvaleric acid was specifically employed as an internal standard, alongside deuterated and 13C-labeled standards, to achieve reliable quantification [1]. This application leverages its distinct retention time (RI ~983.9 on VF-5MS non-polar column [2]) and structural similarity to target SCFAs without interfering with endogenous analytes. Linear valeric acid (CAS 109-52-4) is not suitable as an internal standard in this context due to potential co-elution with endogenous isovaleric acid or other BCFAs.

Analytical Chemistry GC-MS Metabolomics

Propionyl-CoA Reduction: 2-Methylvaleric Acid Demonstrates 77.0% Bioactivity at 100 µM in Propionic Acidemia Hepatocytes

2-Methylvaleric acid exhibits bioactivity in reducing propionyl-CoA levels in human hepatocytes derived from propionic acidemia patients, achieving 77.0% reduction at 100 µM concentration after 30 minutes pretreatment followed by 1-hour incubation with 13C-isoleucine, measured via MS/MS analysis . The EC50 value under these assay conditions was determined to be 12,590 nM (12.59 µM) . This activity is specific to 2-methylvaleric acid; no comparable data exists for linear valeric acid or other methyl-branched isomers.

Rare Disease Propionic Acidemia Metabolic Correction

Odor Characterization: Distinct Sensory Profile at Low vs. High Concentration

2-Methylvaleric acid exhibits a concentration-dependent sensory profile: at concentrations below 10 ppm, the flavor is described as agreeable, sour, and oily; at higher concentrations, the flavor becomes too acidic and pungent . In a 10.00% dipropylene glycol solution, the odor is characterized as 'sour cheese' . This dual character differs from 3-methylvaleric acid and 4-methylvaleric acid, which maintain potent odor intensity even at trace levels due to their lower aroma thresholds [1].

Flavor Chemistry Sensory Evaluation Food Additive

2-Methylvaleric Acid (CAS 97-61-0): Evidence-Based Application Scenarios for Scientific Procurement


GC-MS Internal Standard for SCFA Quantification in Stool Metabolomics

2-Methylvaleric acid is validated as an internal standard for gas chromatographic analysis of microbial short-chain and branched-chain fatty acids in human stool samples . Its distinct retention index (RI ~983.9 on VF-5MS ) and structural similarity to target analytes ensure accurate quantification without interference from endogenous isovaleric acid. This application is supported by a 2022 fully validated GC-MS method .

Flavor Formulation Requiring Mild Sour/Cheesy Note at Low Concentrations

Due to its high aroma threshold (63.49 mg/kg) relative to positional isomers , 2-methylvaleric acid provides a controlled, mild sour and cheese-like flavor at concentrations below 10 ppm . This makes it suitable for food flavoring applications where a subtle fermented dairy note is desired without the overpowering pungency characteristic of 4-methylvaleric acid (threshold 0.713 mg/kg) .

In Vitro Study of Propionyl-CoA Reduction in Propionic Acidemia Models

2-Methylvaleric acid demonstrates concentration-dependent reduction of propionyl-CoA levels in propionic acidemia patient-derived hepatocytes, with 77.0% reduction at 100 µM and an EC50 of 12.59 µM . This specific bioactivity supports its use as a tool compound in metabolic disease research, particularly for investigating therapeutic strategies targeting branched-chain amino acid catabolism defects.

Reference Standard for Olfactory Sensor Calibration and Odor Analysis

The well-characterized odor profile of 2-methylvaleric acid—described as sour cheese at 10.00% in dipropylene glycol —and its medium odor strength and substantivity >4 hours at 100% make it a reliable standard for calibrating electronic noses and validating olfactory sensory panels in flavor and fragrance research.

Technical Documentation Hub

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